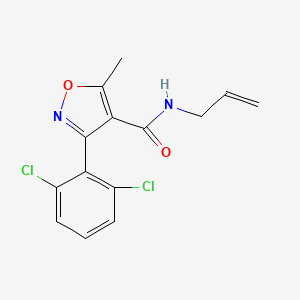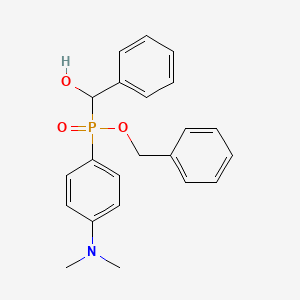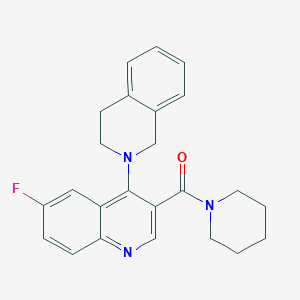![molecular formula C20H19F3N4O B2764204 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1170453-96-9](/img/structure/B2764204.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone: is a complex organic compound that features a benzimidazole ring system linked to a piperazine moiety and a trifluoromethyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, and the trifluoromethyl group can be added using reagents like trifluoromethylating agents.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole and piperazine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other functional groups present.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the benzimidazole and piperazine rings, reduced trifluoromethyl compounds, and various substituted derivatives of the piperazine ring.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.
Medicine: : The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease processes.
Industry: : It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzimidazole derivatives or piperazine-containing molecules, but the presence of the trifluoromethyl group adds a distinct element. Some similar compounds include:
Benzimidazole derivatives: : These compounds share the benzimidazole core but may have different substituents or functional groups.
Piperazine derivatives: : These compounds contain the piperazine ring but may lack the benzimidazole or trifluoromethyl groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)15-7-5-14(6-8-15)19(28)27-11-9-26(10-12-27)13-18-24-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNGSFZGCWPWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2764123.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[2-(1-propan-2-ylpyrazol-4-yl)cyclopropyl]methanone;hydrochloride](/img/structure/B2764124.png)
![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)
![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)



![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)


